Product packaging for Oleth-2(Cat. No.:CAS No. 5274-65-7)

Oleth-2

Cat. No.: B037566
CAS No.: 5274-65-7
M. Wt: 356.6 g/mol
InChI Key: MGYUQZIGNZFZJS-KTKRTIGZSA-N
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Description

Oleth-2 is a nonionic surfactant belonging to the oleyl alcohol ethoxylate family, characterized by an average of 2 moles of ethylene oxide. This amphiphilic structure, featuring a hydrophobic oleyl chain and a short hydrophilic polyoxyethylene group, makes it an exceptionally versatile reagent in biomedical and materials science research. Its primary research value lies in its ability to form stable emulsions, solubilize hydrophobic compounds in aqueous media, and function as a dispersing and wetting agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O3 B037566 Oleth-2 CAS No. 5274-65-7

Properties

IUPAC Name

2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h9-10,23H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUQZIGNZFZJS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021510
Record name 2-((Z)-Octadec-9-enoxy)ethanol
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Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5274-65-7
Record name Diethylene glycol oleyl ether
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Record name Oleth-2
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Record name 2-((Z)-Octadec-9-enoxy)ethanol
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Record name Ethanol, 2-[2-[(9Z)-9-octadecen-1-yloxy]ethoxy]
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Record name OLETH-2
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Advanced Synthesis and Structural Chemistry of Oleth 2

Mechanistic Investigations of Oleyl Alcohol Ethoxylation

The production of Oleth-2 involves the ethoxylation of oleyl alcohol, a process that converts the hydroxyl group of the alcohol into an ether linkage by the addition of ethylene (B1197577) oxide atamanchemicals.comsmolecule.comcosmeticsinfo.org. This reaction is a fundamental pathway for synthesizing a wide range of non-ionic surfactants.

Kinetics and Thermodynamics of Ethylene Oxide Addition Reactions

The ethoxylation of oleyl alcohol with ethylene oxide is a highly exothermic reaction, driven by the ring-opening of the strained epoxide ring of ethylene oxide lsbu.ac.ukugr.es. The reaction typically proceeds under base-catalyzed conditions, often using potassium hydroxide (B78521) (KOH) as a catalyst shell.com. The initial step involves the deprotonation of the oleyl alcohol's hydroxyl group, forming an alkoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of ethylene oxide, leading to the ring-opening and the formation of a new ether bond and a terminal hydroxyl group lsbu.ac.uk.

Since the product of this reaction also contains a reactive hydroxyl group, further additions of ethylene oxide can occur, leading to a homologous series of ethoxylated products with varying numbers of ethylene oxide units cosmeticsinfo.orglsbu.ac.uk. The heat produced by the addition of ethylene oxide to a fatty substrate, such as oleyl alcohol, typically ranges from 100 to 145 kJ/mol of ethylene oxide added, with the heat release being dependent on the physical and chemical nature of the fatty substrate lsbu.ac.uk.

Kinetic studies of ethoxylation reactions often employ techniques like heat flow calorimetry to acquire thermodynamic and kinetic data lsbu.ac.uk. Such investigations aim to understand reaction rates, activation energies, and the influence of temperature, pressure, and catalyst concentration on the reaction profile. While specific kinetic data for this compound formation were not detailed, research on similar ethoxylation processes indicates that the reaction rate is influenced by factors such as the concentration of ethylene oxide, the alcohol, and the catalyst, as well as temperature and pressure swinburne.edu.au.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Typical Ethoxylation Reaction

ParameterValue Range (Illustrative)UnitNotes
Enthalpy of Ethoxylation100 - 145kJ/mol EOExothermic, dependent on substrate lsbu.ac.ukugr.es
Activation Energy (Ea)60 - 90kJ/molVaries with catalyst and substrate
Reaction Order (EO)1-Often pseudo-first order with respect to EO concentration
Reaction Order (Alcohol)1-Often pseudo-first order with respect to alcohol concentration
Reaction Temperature Range140 - 200°COptimized for efficiency and selectivity

Control over the Average Degree of Ethoxylation in Oleth Series Compounds

The "2" in this compound signifies an average of two ethylene oxide units per molecule of oleyl alcohol atamanchemicals.com. In industrial production, the average degree of ethoxylation (n) in the general formula CH3(CH2)7CH=CH(CH2)7CH2(OCH2CH2)nOH is controlled by the molar ratio of ethylene oxide to oleyl alcohol used in the reaction atamanchemicals.comsmolecule.comcosmeticsinfo.orgshell.com. However, due to the nature of the sequential addition reaction, the product is not a single compound but rather a distribution of ethoxylates with varying numbers of EO units (e.g., Oleth-1, this compound, Oleth-3, and so on) cosmeticsinfo.orgshell.com.

Controlling this distribution is crucial for achieving desired surfactant properties, such as hydrophilic-lipophilic balance (HLB) nikkolgroup.com. A narrower distribution, where the majority of molecules have the target number of EO units, is often preferred for consistent product performance. This control is achieved through precise metering of reactants, selection of appropriate catalysts (e.g., narrow-range ethoxylation catalysts), and optimization of reaction conditions such as temperature, pressure, and mixing smolecule.comswinburne.edu.au. The use of specific catalysts can influence the kinetics of subsequent EO additions, thereby narrowing the distribution of the ethoxylate chain lengths researchgate.net.

By-product Formation and Impurity Profiling Research

Despite careful control, ethoxylation processes can lead to the formation of undesirable by-products and impurities. Research in this area focuses on understanding their formation pathways, developing sensitive detection methods, and implementing strategies for their mitigation.

Formation Pathways of 1,4-Dioxane (B91453) and Ethylene Oxide in Ethoxylation Processes

1,4-Dioxane: This is a well-known trace impurity in ethoxylated products, including those derived from fatty alcohols teknoscienze.comb-cdn.netintertek.comresearchgate.netresearchgate.netresearchgate.net. While ethylene oxide itself can dimerize to form 1,4-dioxane under certain conditions, this is generally not considered the primary mechanism for its formation in surfactants teknoscienze.com. The main pathway for 1,4-dioxane formation during ethoxylation is believed to be an intramolecular cyclization reaction, often referred to as "back-biting" shell.comteknoscienze.com. In this mechanism, a hydroxyl group on a polyoxyethylene chain attacks an oxygen atom within the same chain, leading to the elimination of a 1,4-dioxane molecule shell.com. This process is particularly prevalent under base-catalyzed ethoxylation conditions shell.com. Furthermore, if the ethoxylated alcohol is subsequently sulfated to produce an alkyl ether sulfate, the highly acidic sulfation process can significantly promote additional 1,4-dioxane formation teknoscienze.comresearchgate.netsasoltechdata.com.

Residual Ethylene Oxide: Ethylene oxide is a highly reactive and volatile gas wikipedia.orgnih.gov. After the ethoxylation reaction, unreacted ethylene oxide can remain as an impurity smolecule.com. Its presence is due to incomplete reaction or its volatility, necessitating purification steps to remove it from the final product smolecule.com.

Quantitative Analytical Methodologies for Trace Impurity Detection

The accurate detection and quantification of trace impurities like 1,4-dioxane and residual ethylene oxide are critical for product quality and regulatory compliance. Advanced analytical techniques are employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and accurate method for identifying and quantifying 1,4-dioxane and other volatile organic impurities in ethoxylated surfactants intertek.comresearchgate.netresearchgate.netcdc.govmdpi.commedicaljournalssweden.seresearchgate.net.

Headspace GC-MS (HS-GC-MS): This technique is particularly effective for volatile impurities like 1,4-dioxane. The sample is heated in a sealed vial, and the volatile compounds in the headspace are then injected into the GC-MS system. This method minimizes matrix interferences and allows for sensitive detection intertek.comresearchgate.netcdc.govmdpi.com. Detection limits as low as 0.03 μg/L for 1,4-dioxane in water have been reported cdc.gov. Recoveries for spiked 1,4-dioxane samples in ethoxylated products are typically high, ranging from 89.50–102.68% mdpi.com.

Direct Injection GC-FID/MS: Direct injection methods, sometimes combined with solvent extraction, can also be used, with detection limits reported around 0.5 mg/kg for 1,4-dioxane researchgate.netcdc.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MS): While GC-MS is preferred for volatile impurities, LC-MS methods are valuable for analyzing the distribution of ethoxylated oligomers and their non-volatile degradation products researchgate.netresearchgate.netacs.org. Derivatization strategies can be employed to enhance the detection of fatty alcohols and low-ethoxylate species by imparting a permanent charge, achieving detection limits typically below 10 parts per trillion (ppt) for individual species in complex matrices acs.org.

Table 2: Representative Analytical Methods for Impurity Detection in Ethoxylated Products

ImpurityAnalytical Method(s)Key FeaturesTypical Detection Limit (Illustrative)
1,4-DioxaneHS-GC-MS, GC-MS, GC-FIDHigh sensitivity, good for volatile compounds, internal standard (e.g., 1,4-dioxane-d8) intertek.comresearchgate.netcdc.govmdpi.com0.03 μg/L (in water) cdc.gov, ppm levels (in products) researchgate.net
Residual Ethylene OxideGC-MS, HS-GCVolatile, requires careful handling and specific detection methodsppb to ppm range
Ethoxylate DistributionLC-MS, HPLC-ELSDCharacterizes the range of EO adducts, can use derivatization for sensitivity researchgate.netresearchgate.netacs.org<10 ppt (B1677978) (individual species) acs.org

Strategies for Impurity Mitigation and Process Optimization

Minimizing impurities in this compound and other ethoxylated products is a significant focus in industrial chemistry. Several strategies are employed:

Process Optimization:

Catalyst Selection: The choice of catalyst plays a crucial role. While base catalysts are common, research into alternative catalysts can lead to narrower ethoxylate distributions and reduced impurity formation researchgate.net.

Reaction Conditions: Precise control of temperature and pressure during the ethoxylation reaction can optimize conversion and minimize side reactions that lead to impurities like 1,4-dioxane smolecule.com.

Post-Reaction Purification:

Vacuum Stripping/Distillation: This is a widely used method to remove volatile impurities such as residual ethylene oxide and 1,4-dioxane from the ethoxylated product researchgate.net. Applying vacuum at elevated temperatures helps to strip out these compounds.

Post-Reaction Treatment: Specific post-treatment steps can be implemented to degrade or remove impurities. For instance, some "ultra-low dioxane technologies" involve additional purification steps or modifications to ethoxylation plants to achieve very low levels of 1,4-dioxane, especially in products that undergo subsequent sulfation researchgate.net. These can include enzymatic treatments or other chemical degradation processes researchgate.net.

Raw Material Purity: Ensuring the high purity of starting materials, particularly oleyl alcohol and ethylene oxide, can also contribute to a cleaner final product.

These strategies collectively aim to produce this compound with high purity, meeting stringent quality standards for various applications.

Fundamental Principles of Oleth 2 Surfactancy and Interfacial Phenomena

Hydrophilic-Lipophilic Balance (HLB) and Its Role in Oleth-2 Performance

The Hydrophilic-Lipophilic Balance (HLB) system is an empirical parameter used to characterize the relative hydrophilicity and hydrophobicity of non-ionic amphiphilic compounds like this compound. google.com Surfactants with lower HLB values are more hydrophobic and exhibit greater solubility in oils, while those with higher HLB values are more hydrophilic and show increased solubility in aqueous solutions. google.com

This compound has an HLB value of approximately 4.9. knowde.comhlbcalc.comfuture4200.comscribd.comscientificspectator.comalfa-chemistry.com This low HLB value indicates that this compound is predominantly lipophilic, making it particularly effective as a water-in-oil (W/O) emulsifier. lubrizol.comspecialchem.cominci.guide Its lipophilic nature suggests its primary role in stabilizing systems where water droplets are dispersed within a continuous oil phase. lubrizol.com

Table 1: HLB Values of Select Oleth Compounds

CompoundHLB ValuePrimary Application
This compound4.9 knowde.comW/O Emulsifier lubrizol.com
Oleth-59.5 hlbcalc.com
Oleth-1012.4 future4200.com
Oleth-2015.3 scribd.comO/W Emulsifier pcc.eu

Mechanisms of Surface and Interfacial Tension Reduction by this compound

As a surfactant, this compound functions by reducing the surface tension of liquids and the interfacial tension between immiscible phases. atamanchemicals.comindiamart.com This reduction is achieved through the adsorption of this compound molecules at the interface between the two phases (e.g., oil and water). atamanchemicals.com The hydrophobic portion of the this compound molecule partitions into the oil phase, while the hydrophilic portion remains in the aqueous phase, effectively creating a stable film at the interface. cosmileeurope.eu This interfacial film lowers the energy required to maintain the dispersed state, thereby facilitating the mixing of otherwise immiscible liquids. atamanchemicals.comindiamart.comcosmileeurope.eu

Emulsification Theories and Stabilization of Immiscible Phases

Emulsification involves the formation of stable mixtures of two immiscible liquids, such as oil and water. atamanchemicals.com this compound, as an emulsifying agent, plays a crucial role in this process by modifying interfacial tension, which promotes the formation of intimate mixtures. atamanchemicals.com The stability of an emulsion is influenced by the emulsifier's ability to create and maintain small, uniformly dispersed droplets. scielo.br

This compound is recognized as an exceptional non-ionic water-in-oil (W/O) emulsifier. lubrizol.comspecialchem.cominci.guide Its application extends to a wide range of products where it acts as a primary emulsifier. researchgate.net Furthermore, research indicates its utility as a co-emulsifier, particularly when combined with hydrophilic surfactants, to achieve more stable emulsions. inci.guidenikkolgroup.comalfa-chemistry.com For instance, it can be used in micro-emulsions as a primary or co-emulsifier in combination with certain phosphate (B84403) esters. researchgate.net Its nonionic character provides flexibility in formulation and compatibility across a broad pH range. lubrizol.com

The stability of emulsions containing this compound is assessed through various methods to ensure their long-term integrity and performance. Key factors influencing emulsion stability include droplet size, interfacial film composition, viscosity of the continuous phase, density differences, and temperature effects. fiveable.me

Common stability assessment protocols include:

Centrifugation Testing: This accelerated stability study method simulates long-term gravitational separation by applying centrifugal force, helping to detect potential stratification risks and assess the physical stability of emulsions. scielo.brhywax.comresearchgate.net

Thermal Stability Assessment: Emulsions are subjected to varying temperatures, including high and low extremes, and freeze-thaw cycles, to evaluate their resistance to temperature-induced destabilization. scielo.brfiveable.mehywax.comresearchgate.net Elevated temperatures can increase droplet collision frequency, promoting coalescence, and may cause temperature-sensitive emulsifiers to undergo phase inversion or desorption. fiveable.me

Microscopic Observation and Particle Size Analysis: The droplet size and its distribution are critical indicators of emulsion stability. scielo.brhywax.comresearchgate.net Stable emulsions typically exhibit smaller and more uniform droplet sizes. scielo.br Techniques like phase-contrast microscopy and dynamic laser light-scattering instruments are employed for detailed particle examination and size distribution analysis. hywax.comresearchgate.net

Rheological Behavior Assessment: Rheological measurements, such as steady shear rheology and oscillatory rheology, provide insights into the flow behavior and viscoelastic properties of emulsions, which are closely related to stability. fiveable.me Increased viscosity of the continuous phase, often achieved through thickening agents, can enhance emulsion stability by reducing droplet mobility and interactions. fiveable.me

Zeta Potential Measurements: Zeta potential provides information about the surface charge and electrostatic stabilization of emulsion droplets. fiveable.mepsu.edu It measures the electrical potential difference between the bulk liquid and the stationary layer of fluid attached to the dispersed droplets, with higher absolute values generally indicating greater electrostatic repulsion and thus better stability. fiveable.me

Research indicates that the amount of emulsifying agent affects the consistency and textural properties of emulsions, with optimal concentrations leading to better consistency and stability over time. scielo.br

Solubilization and Dispersion Capabilities

This compound possesses significant solubilization and dispersion capabilities, making it valuable for formulating systems involving poorly soluble substances. atamanchemicals.comsmolecule.com Its amphiphilic structure enables it to interact with both polar and non-polar compounds. atamanchemicals.comsmolecule.com

This compound is highly effective in improving the aqueous solubility of hydrophobic compounds. atamanchemicals.comsmolecule.com This property is particularly useful in various scientific research applications, including the study of poorly soluble drugs, biological molecules, and environmental contaminants. atamanchemicals.comsmolecule.com By forming micelles in aqueous solutions, this compound can encapsulate hydrophobic molecules within its non-polar core, thereby increasing their apparent solubility in water. atamanchemicals.com This mechanism is valuable in fields such as drug delivery, where emulsions are used to encapsulate and deliver hydrophobic drugs. atamanchemicals.comsmolecule.com this compound has been utilized to formulate active pharmaceutical ingredients (APIs) such as fluocinolone (B42009) acetonide, benzalkonium chloride, and coal tar, which are not easily soluble in aqueous solutions. lubrizol.com

In addition to solubilization, this compound can disperse solid particles in aqueous solutions, preventing them from settling or clumping. atamanchemicals.comsmolecule.com This dispersion capability is beneficial in studies involving nanoparticles, proteins, or other insoluble materials. atamanchemicals.comsmolecule.com

This compound is a non-ionic surfactant widely recognized for its versatile applications in various scientific and industrial contexts, particularly where interfacial phenomena and colloidal stability are critical. Its unique chemical structure underpins its efficacy in reducing surface tension, facilitating emulsification, and enabling the dispersion of solid particles in aqueous media.

This compound is chemically classified as a polyethylene (B3416737) glycol ether of oleyl alcohol. This compound is characterized by an average of two ethylene (B1197577) oxide (EO) units linked to the oleyl alcohol moiety, giving it the molecular formula C22H44O3. wikipedia.orgfishersci.fi As a non-ionic surfactant, this compound possesses both hydrophilic (water-loving) and hydrophobic (water-repelling) properties, a characteristic crucial for its surface-active functions. wikipedia.org The long hydrophobic hydrocarbon chain derived from oleyl alcohol, combined with the short hydrophilic polyethylene glycol chain, allows this compound to position itself effectively at interfaces.

The primary mechanism of this compound's surfactancy involves the reduction of surface and interfacial tension. By adsorbing at the interface between two immiscible phases, such as oil and water, this compound lowers the energy required for these phases to mix. wikipedia.orgfishersci.cauni.lu This reduction in interfacial tension is fundamental to its role as an emulsifying agent. This compound is highly effective in promoting the formation and stabilization of emulsions, enabling the uniform blending of oil and water-based components in various formulations. wikipedia.orgfishersci.ca Beyond emulsification, this compound also functions as a solubilizer. Its ability to interact with both polar and non-polar substances allows it to enhance the solubility of hydrophobic compounds in aqueous solutions, a property that is particularly valuable for substances that are otherwise poorly soluble in water. wikipedia.org

The general properties of this compound are summarized in the table below:

PropertyValueSource
Chemical NamePolyethylene Glycol (2) Oleyl Ether wikipedia.org
Molecular FormulaC22H44O3 wikipedia.orgfishersci.fi
ClassificationNon-ionic Surfactant wikipedia.org
Physical State (at 25°C)Pale, straw-colored to Yellow liquid
OdorBland
pH (5% aqueous solution)5.5-7.0

Dispersion of Solid Particles and Colloidal Systems in Aqueous Media

This compound plays a significant role in the dispersion of solid particles and the stabilization of colloidal systems in aqueous environments. Its surfactant properties enable it to interact with the surface of solid particles, reducing their tendency to aggregate or settle. This interaction helps to maintain a homogeneous distribution of particles within a liquid medium. wikipedia.org

In aqueous solutions, this compound can effectively disperse solid particles, preventing them from clumping together. This characteristic is particularly beneficial in studies and applications involving insoluble materials, such as nanoparticles or proteins, where maintaining a stable, dispersed state is crucial for functionality and performance. wikipedia.org

Biological Activity and Biomedical Interactions of Oleth 2

Antimicrobial Activity Studies

Studies have suggested that Oleth-2 might exhibit antimicrobial activity against certain bacterial strains. smolecule.comatamanchemicals.com This potential property could open avenues for its application in areas such as disinfection and microbial control. smolecule.comatamanchemicals.com

While the potential for antimicrobial activity has been noted, detailed in vitro efficacy studies specifically focusing on this compound against a range of specific bacterial strains, including minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs), are not widely reported in the current scientific literature. Further dedicated research is needed to establish the scope and potency of any such activity.

The precise mechanisms by which this compound might exert antimicrobial effects have not been extensively elucidated in direct studies. Given its surfactant nature, it is plausible that any antimicrobial action could involve the disruption of microbial cell membranes, a common mechanism for many surfactants. However, this remains a hypothesis requiring specific experimental validation for this compound.

Anti-inflammatory Properties: In Vitro Mechanistic Investigations

In vitro studies have hinted at the possibility of this compound possessing anti-inflammatory properties. smolecule.comatamanchemicals.com However, comprehensive mechanistic investigations detailing the molecular pathways or cellular targets through which this compound might exert anti-inflammatory effects are currently limited. Further research is necessary to fully understand these potential mechanisms and their therapeutic implications. smolecule.comatamanchemicals.com

Dermal Barrier Permeation Enhancement Research

This compound, as a non-ionic surfactant, is frequently utilized in topical and transdermal formulations, where it can inherently influence the permeation of other agents across the dermal barrier. smolecule.comatamanchemicals.com While the general principles of surfactant-mediated permeation enhancement are well-established, specific detailed research on this compound's direct role and mechanisms in enhancing dermal permeation is not extensively documented.

As an emulsifier and solubilizer, this compound aids in the dispersion and dissolution of active pharmaceutical ingredients (APIs) within a formulation. This function can indirectly contribute to increased transdermal penetration by improving the thermodynamic activity and partitioning of co-formulated agents into the stratum corneum, the outermost layer of the skin that serves as the primary barrier. smolecule.comatamanchemicals.com General mechanisms by which chemical penetration enhancers, including surfactants, increase skin permeability involve interactions with stratum corneum lipids and proteins, leading to a temporary and reversible reduction in the barrier function. nih.govnih.gov However, specific studies detailing how this compound itself directly alters the ultrastructure of the stratum corneum or interacts with its components to enhance penetration are not widely available.

While this compound is a component in various pharmaceutical and cosmetic formulations, direct detailed research findings demonstrating synergistic effects of this compound with specific active pharmaceutical ingredients (APIs) on biological permeation, supported by quantitative data, are not broadly reported. Related compounds, such as Oleth-20 (a polyethylene (B3416737) glycol ether of oleyl alcohol with a higher number of ethylene (B1197577) oxide units), have been investigated for their role in improving skin targeting of drugs when incorporated into advanced delivery systems like lipid nanoparticles. google.com However, specific studies detailing such synergistic effects directly involving this compound are limited, and further dedicated research would be required to establish these interactions.

Advanced Research Applications of Oleth 2 in Formulations and Systems

Nanotechnology Integration

Formation and Analysis of Liquid Crystal Systems for Biomedical Applications

Liquid crystal materials, characterized by their intermediate state between solids and liquids, exhibit both orientational order and fluidity, making them highly relevant in biomedical applications such as drug delivery, bioimaging, tissue engineering, and biosensing nih.govmdpi.comnih.govyakhak.org. These systems, particularly lyotropic liquid crystals, are formed by the self-assembly of amphiphilic molecules, such as surfactants, in the presence of water and an oily phase mdpi.commdpi.comnih.gov. The resulting structures, including lamellar, hexagonal, and cubic phases, can encapsulate and control the release of various active molecules, including hydrophobic, hydrophilic, and amphiphilic drugs mdpi.comijpsonline.commdpi.comnih.govnih.govnih.gov.

While Oleth-2's core function as a non-ionic emulsifier and solubilizer is fundamental to the creation of stable emulsions, which can, under specific conditions, transition into liquid crystalline phases, direct, explicit research detailing this compound as a primary component for forming liquid crystal systems specifically for biomedical applications is not extensively documented in the provided literature. Other ethoxylated fatty alcohols, such as polyoxyethylene (20) cetyl ether (CETETH-20) and Steareth-2, have been reported to form lamellar and hexagonal liquid crystalline structures in combination with various oily phases and water for drug delivery systems researchgate.netmdpi.com. The ability of surfactants to influence the phase behavior and structure of lyotropic liquid crystals is well-established, with the chemical structure of components and the hydrophilic-lipophilic balance (HLB) of the surfactant playing critical roles nih.gov. Given this compound's HLB value of 4.9 researchgate.net, it functions as a lipophilic emulsifier, typically suited for water-in-oil (W/O) emulsions ijpsonline.com. The formation of specific liquid crystal phases is highly dependent on the precise ratios of surfactant, oil, and water, as well as temperature ijpsonline.com. The analysis of these systems often involves techniques like polarized light microscopy, rheology, and small-angle X-ray scattering (SAXS) to identify and characterize the formed mesophases researchgate.netmdpi.comijpsonline.com.

Agro-chemical and Biotechnological Formulation Science

This compound plays a significant role in agro-chemical and biotechnological formulations, primarily due to its emulsifying capabilities, which are crucial for stabilizing active ingredients in aqueous solutions. Its use extends to improving the efficacy and delivery of various agricultural agents.

This compound has been effectively utilized in the formulation of Janus emulsions (JEs) for agricultural applications, particularly for encapsulating immiscible essential oils like camphor (B46023) oil and orange oil yakhak.org. Janus emulsions are specialized systems capable of hosting more than one oil without physical mixing, thereby preserving the individual effects of each oil and potentially offering slow-release profiles yakhak.org.

A study investigating the fungicidal and nematicidal activities of camphor and orange oils formulated in Janus emulsions demonstrated the critical role of this compound as a non-ionic surfactant in preparing these systems yakhak.org. A 3-D ternary phase diagram, mapping the behavior of camphor oil, orange oil, water, and this compound, was established to determine optimal JE formulations yakhak.org. For instance, an optimal diluted Janus formula was identified, comprising 3% camphor oil, 1.5% orange oil, 3.5% this compound, and 92% water yakhak.org. The stability of these emulsions was evaluated through visual observation of layer separation at room temperature yakhak.org. While low concentrations of this compound in JEs could lead to creaming due to flocculation, the concentrated Janus formulas demonstrated tolerance to further water dilution, indicating their stability yakhak.org.

The formulation of essential oils into Janus emulsions using this compound has been shown to enhance their nematicidal and fungicidal activities yakhak.org. This enhancement is attributed to the ability of the emulsion to maintain the efficacy of the encapsulated oils and provide slow-release profiles yakhak.org.

Nematicidal Activity: Research has focused on the effectiveness of Janus emulsions containing camphor oil against the root-knot nematode Meloidogyne incognita (J2s) yakhak.org. Camphor oil itself exhibits nematicidal properties yakhak.org. The Janus emulsion formulation significantly increased the mortality of M. incognita juveniles.

TreatmentMortality of M. incognita J2s (%)
Janus Emulsion (JE) containing Camphor Oil81% yakhak.org
Control (Distilled Water)Not specified, but JE showed significant effect yakhak.org

Fungicidal Activity: The fungicidal activity of Janus emulsions containing orange oil was investigated against the wilt fungus Fusarium oxysporum f. sp. lycopersici (Fol) yakhak.org. Orange oil is known for its inhibitory effect against various plant pathogenic fungi yakhak.org. The Janus emulsion formulation was effective in delaying the growth of Fol.

TreatmentFungal Growth Inhibition (Fol)
Janus Emulsion (JE) containing Orange OilDelayed growth after 4 and 7 days of exposure yakhak.org
Orange Oil (unformulated)Slightly higher inhibitory effect than camphor oil after 4 days (36% growth) and 7 days (75% growth) yakhak.org
Camphor Oil (unformulated)45% growth after 4 days, 81% growth after 7 days yakhak.org
Polysorbate-80 emulsionDid not differ significantly from control after 4 and 7 days yakhak.org
This compound emulsionDid not differ significantly from control after 4 and 7 days yakhak.org
Diluted Double Emulsion (DE)Changes in efficiency recorded, did not differ significantly from control after 4 and 7 days yakhak.org

Regulatory Science and Research Compliance for Ethoxylated Compounds

Methodological Approaches for Safety Assessment by International Regulatory Bodies (e.g., CIR, FDA)

International regulatory bodies and expert panels employ rigorous methodological approaches to assess the safety of ethoxylated compounds like Oleth-2 used in cosmetic products. A cornerstone of this process is the reliance on comprehensive scientific data, often involving a review of the safety of parent compounds and the ethoxylation process itself.

The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, has assessed the safety of this compound along with other Oleth ingredients. cosmeticsinfo.org Their approach involves an evaluation of available scientific data, and in the case of the Oleth family, the panel extensively relied on previous safety assessments of the foundational compounds: oleyl alcohol and polyethylene (B3416737) glycol (PEG). cosmeticsinfo.org This method of grouping structurally related ingredients allows for a more efficient and scientifically sound safety evaluation. The CIR Expert Panel, which includes independent experts in fields such as dermatology, toxicology, and pharmacology, concluded that the Oleth ingredients are safe in their current uses. cosmeticsinfo.org

The U.S. Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act (FD&C Act). makingcosmetics.com While the FDA does not require premarket approval for cosmetic ingredients (with the exception of color additives), it is the manufacturer's legal responsibility to ensure the safety of their products and ingredients before they are marketed. halecosmeceuticals.comfda.gov The FDA can take regulatory action against companies that market unsafe cosmetic products. makingcosmetics.com

A significant aspect of the safety assessment of ethoxylated ingredients like this compound is the potential presence of manufacturing by-products, specifically ethylene (B1197577) oxide and 1,4-dioxane (B91453). safecosmetics.org Ethoxylation, the process used to produce these ingredients, can result in trace amounts of these contaminants. safecosmetics.orgbeauty-heroes.commaxgreenalchemy.comwairuabeauty.com Both ethylene oxide and 1,4-dioxane are of concern, with ethylene oxide being classified as a known human carcinogen and 1,4-dioxane as a possible human carcinogen. safecosmetics.org Regulatory bodies are aware of these potential impurities. The FDA does not require these contaminants to be listed on ingredient labels as they are by-products of manufacturing. safecosmetics.org However, they have noted that 1,4-dioxane can be removed from ethoxylated compounds through processes like vacuum stripping. cir-safety.orgnaturalnews.com

In contrast to the U.S., both Canada and the European Union have prohibited the use of ethylene oxide and 1,4-dioxane as intentional ingredients in cosmetic products. safecosmetics.orgmaxgreenalchemy.comwairuabeauty.com This highlights a key difference in international regulatory approaches.

The safety assessment also considers the potential for skin and eye irritation. Data on Oleth ingredients have indicated the potential for mild to moderate irritation, which is consistent with the properties of other surfactants. cosmeticsinfo.org

Analytical Validation of Purity Standards for Impurities in Commercial this compound Batches

Ensuring the purity of commercial batches of this compound is a critical aspect of regulatory compliance and product safety. This involves the use of validated analytical methods to detect and quantify potential impurities, particularly the manufacturing residuals of ethylene oxide and 1,4-dioxane.

The validation of analytical methods is essential to ensure that they are accurate, precise, reproducible, and suitable for their intended purpose. scirp.org This process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). nih.gov

A variety of analytical techniques can be employed for impurity profiling in chemical substances. rroij.com For the detection and quantification of impurities like 1,4-dioxane in ethoxylated compounds, common methods include:

High-Performance Liquid Chromatography (HPLC): A widely used technique for separating, identifying, and quantifying components in a mixture. nih.govrroij.com Reversed-phase HPLC is particularly common due to its versatility and compatibility with many pharmaceutical and cosmetic ingredients. scirp.org

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds, making it suitable for analyzing residual solvents and contaminants like 1,4-dioxane. rroij.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method can be used to detect and quantify trace levels of impurities. scirp.orgnih.gov

The table below outlines some of the analytical methods used for impurity analysis:

Analytical TechniqueDescriptionApplication in this compound Purity Analysis
HPLC A chromatographic technique used to separate a mixture of compounds in analytical chemistry and biochemistry so as to identify, quantify and purify the individual components of the mixture.Quantifying known impurities and degradation products.
GC-MS An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample.Detecting and quantifying volatile impurities such as residual ethylene oxide and 1,4-dioxane.
LC-MS/MS A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capability of tandem mass spectrometry.Detecting and quantifying trace levels of known and unknown impurities.
Inductively Coupled Plasma (ICP) ICP-OES (Optical Emission Spectrometry) and ICP-MS (Mass Spectrometry) are used to determine the presence of elemental impurities. alfachemic.comchemass.siWhile less relevant for organic impurities like 1,4-dioxane, it is crucial for detecting any potential heavy metal contamination.

The validation of these methods involves demonstrating their specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov This ensures that the analytical results are reliable for making decisions about the quality and safety of this compound batches.

Data Requirements and Scientific Basis for Regulatory Approval and Ingredient Listing

For a cosmetic ingredient like this compound to be used in products, a comprehensive set of data is required to substantiate its safety. While the regulatory frameworks may vary between regions, the fundamental scientific basis for approval and ingredient listing is similar.

In the United States, the responsibility for ensuring the safety of cosmetic ingredients lies with the manufacturer. halecosmeceuticals.com The FDA does not have a premarket approval system for cosmetic ingredients, with the exception of color additives. fda.gov However, the Modernization of Cosmetics Regulation Act (MoCRA) of 2022 is bringing significant changes, including mandatory registration of facilities and product listing with the FDA. halecosmeceuticals.comfdaspecialist.com This will also require the disclosure of fragrance allergens on product labels. halecosmeceuticals.comregistrarcorp.com

The scientific basis for ingredient listing is rooted in standardized nomenclature. The International Nomenclature of Cosmetic Ingredients (INCI) system is used globally to ensure consistent and transparent labeling. personalcarecouncil.org For ethoxylated alcohols like this compound, the INCI name reflects its chemical structure. The "Oleth" part indicates that it is an ether of oleyl alcohol, and the "-eth" suffix signifies that it has been ethoxylated. personalcarecouncil.org The number "2" represents the average number of repeating ethylene oxide units in the molecule. personalcarecouncil.org This standardized naming convention provides clear information about the chemical identity of the ingredient.

The following table summarizes the key data requirements for the regulatory acceptance and labeling of cosmetic ingredients:

Data RequirementDescriptionRelevance to this compound
Chemical Identity and Composition Detailed information on the chemical structure, manufacturing process, and potential impurities.Essential for understanding the properties of this compound and identifying potential contaminants like 1,4-dioxane.
Toxicological Data Data from studies on skin and eye irritation, sensitization, and other potential toxicological endpoints.The CIR's safety assessment of Oleth ingredients relied on such data, including information on the parent compounds. cosmeticsinfo.org
Purity Specifications Established limits for known impurities and residual monomers.Crucial for controlling the levels of 1,4-dioxane and ethylene oxide in commercial batches.
Stability Data Information on the stability of the ingredient under various storage conditions.Ensures that the ingredient remains stable and does not degrade into harmful substances over time.
INCI Name The standardized international name for the ingredient.For this compound, this is "this compound," which clearly communicates its chemical nature on product labels.

The scientific rationale for these data requirements is to build a comprehensive safety profile for the ingredient, allowing regulatory bodies and manufacturers to make informed decisions about its use in cosmetic products.

Future Research Trajectories and Sustainable Development for Oleth 2

Deepening Mechanistic Understanding of Biological Interactions and Therapeutic Potential

While Oleth-2 is primarily used for its physicochemical properties in formulations, emerging research suggests it may possess bioactivities worthy of further investigation. smolecule.com A deeper mechanistic understanding of its interactions with biological systems at the molecular level is a key area for future research.

As a surfactant, this compound has the potential to interact with cell membranes, which are primarily composed of lipid bilayers. The nature of this interaction is dictated by the amphiphilic character of the molecule, comprising a hydrophobic oleyl tail and a hydrophilic polyethylene (B3416737) glycol head. smolecule.com It is hypothesized that this compound molecules could intercalate into the lipid bilayer, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins. The extent of these effects would likely depend on the concentration of this compound and the specific composition of the cell membrane.

Preliminary studies have hinted at potential antimicrobial and anti-inflammatory properties of this compound, although the underlying mechanisms remain largely unexplored. smolecule.com Future research should aim to elucidate these mechanisms. For instance, studies could investigate whether this compound disrupts microbial cell membranes, leading to cell lysis, or if it inhibits key microbial enzymes. Regarding its potential anti-inflammatory effects, research could explore its influence on inflammatory signaling pathways and the production of inflammatory mediators. Understanding these interactions is crucial for harnessing any potential therapeutic benefits and ensuring the continued safe use of this compound in consumer products.

Table 1: Potential Areas of Investigation for this compound's Biological Interactions

Research AreaPotential Mechanism of ActionExperimental Approaches
Interaction with Cell Membranes Intercalation into the lipid bilayer, alteration of membrane fluidity and permeability.Model membrane studies (e.g., liposomes), cell viability assays, membrane integrity assays.
Antimicrobial Activity Disruption of microbial cell membranes, inhibition of essential microbial enzymes.Minimum Inhibitory Concentration (MIC) assays against various microorganisms, electron microscopy to observe cellular damage.
Anti-inflammatory Properties Modulation of inflammatory signaling pathways (e.g., NF-κB), inhibition of pro-inflammatory cytokine production.In vitro studies using immune cells (e.g., macrophages), measurement of cytokine levels, reporter gene assays.

Investigation of Environmentally Benign and Bio-derived Alternatives to Traditional this compound Synthesis

The conventional synthesis of this compound involves the ethoxylation of oleyl alcohol, a process that typically utilizes ethylene (B1197577) oxide derived from fossil fuels. wikipedia.org In the pursuit of sustainable chemistry, a significant research trajectory is the exploration of environmentally benign and bio-derived alternatives for the synthesis of this compound and similar nonionic surfactants.

One promising avenue is the use of bio-based feedstocks. Oleyl alcohol itself can be sourced from the hydrogenation of oleic acid derived from plant oils such as palm oil or high-oleic sunflower oil. google.comgoogle.com Future research could focus on optimizing these processes to be more energy-efficient and utilize catalysts that are more environmentally friendly.

A more transformative approach involves replacing the ethoxylation process with greener alternatives. The use of bio-based building blocks to create the hydrophilic head of the surfactant is a key area of investigation. For example, sugars and their derivatives, such as sorbitol or glucose, can be used to create alkyl polyglycosides (APGs), which are a class of nonionic surfactants with excellent environmental profiles. mdpi.com Research could explore the synthesis of oleyl-based APGs as direct replacements for this compound.

Enzymatic synthesis represents another green chemistry approach. mdpi.com Lipases, for instance, can be used to catalyze the esterification of oleyl alcohol with hydrophilic moieties under mild reaction conditions, avoiding the use of harsh chemicals and reducing energy consumption. The development of robust and recyclable enzyme systems for the synthesis of this compound analogues is a significant research goal.

Table 2: Comparison of Synthesis Routes for this compound and Bio-derived Alternatives

Synthesis RouteStarting MaterialsKey ProcessEnvironmental Considerations
Traditional this compound Synthesis Oleyl Alcohol, Ethylene OxideEthoxylationRelies on fossil-fuel derived ethylene oxide; potential for 1,4-dioxane (B91453) byproduct formation. wikipedia.org
Bio-based Oleyl Alcohol Ethoxylation Bio-derived Oleyl Alcohol, Ethylene OxideEthoxylationReduces reliance on fossil fuels for the hydrophobic tail. google.com
Alkyl Polyglycoside (APG) Synthesis Bio-derived Oleyl Alcohol, Glucose/StarchTrans-acetylation or acetylationUtilizes renewable feedstocks for both hydrophobic and hydrophilic parts; generally biodegradable. mdpi.com
Enzymatic Synthesis Bio-derived Oleyl Alcohol, Bio-derived hydrophilic headEnzymatic catalysis (e.g., with lipases)Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. mdpi.com

Development of Predictive Computational Models for Structure-Function Relationships and Toxicology

The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a rapidly advancing field that holds significant promise for the study of surfactants like this compound. researchgate.net These in silico methods can accelerate the design of new surfactants with desired properties while minimizing the need for extensive experimental testing.

For this compound and its analogues, QSAR models can be developed to predict their biological activities, including potential toxicity. By analyzing the relationship between the molecular structure of a series of ethoxylated alcohols and their observed toxicity, these models can identify the structural features that contribute to adverse effects. nih.gov This information is invaluable for designing safer alternatives and for regulatory risk assessment.

QSPR models can predict the physicochemical properties of surfactants, such as their critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB). digitellinc.com For this compound, a QSPR model could predict how changes in the length of the oleyl chain or the number of ethylene oxide units would affect its emulsifying and solubilizing properties. This would enable the virtual screening of novel surfactant structures to identify candidates with optimal performance for specific applications. The increasing availability of surfactant data and advancements in machine learning algorithms, such as graph neural networks, are enhancing the accuracy and predictive power of these models. digitellinc.commdpi.com

Advancements in High-Throughput Screening and Ultra-Trace Analytical Techniques for Compound Characterization and Impurity Profiling

Advancements in analytical chemistry are crucial for the comprehensive characterization of this compound and for ensuring its quality and safety. High-throughput screening (HTS) methods can be employed to rapidly evaluate the properties of a large number of surfactant candidates, including bio-derived alternatives to this compound. nih.gov For instance, HTS assays can be used to screen for emulsification efficiency, detergency, and potential biological activities.

Ultra-trace analytical techniques are essential for the detailed characterization of this compound and for the identification and quantification of impurities. Due to the nature of the ethoxylation process, commercial this compound is a mixture of oligomers with a distribution of ethylene oxide chain lengths. selerity.com Techniques such as comprehensive two-dimensional liquid chromatography (2D-LC) coupled with evaporative light-scattering detection (ELSD) and mass spectrometry (MS) can provide detailed profiling of these oligomer distributions. chromatographyonline.com

Furthermore, these advanced analytical methods are critical for impurity profiling. A key impurity of concern in ethoxylated surfactants is 1,4-dioxane, a potential human carcinogen. wikipedia.org Sensitive analytical methods are required to detect and quantify such impurities at trace levels to ensure that they are within regulatory limits. The development of rapid and reliable methods for impurity profiling is an ongoing area of research that is vital for the quality control of this compound and other ethoxylated compounds. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical chemical and physical properties of Oleth-2 that must be characterized prior to experimental design?

  • Methodological Answer : Begin with determining molecular weight, stability under varying pH/temperature, and solubility profiles. Use chromatography (HPLC/GPC) for purity assessment and spectroscopic methods (NMR, FTIR) for structural confirmation. Stability testing should follow OECD guidelines for environmental persistence .
  • Data Requirement : Tabulate results comparing this compound’s properties (e.g., log P, vapor pressure) to structurally similar PEG ethers to identify unique experimental variables .

Q. How can researchers design reproducible toxicity assays for this compound given insufficient existing data?

  • Methodological Answer : Adopt a tiered approach:

  • Tier 1 : Conduct acute dermal toxicity tests (OECD 402) at concentrations relevant to industrial formulations.
  • Tier 2 : Use in vitro genotoxicity assays (Ames test, micronucleus assay) with mammalian cell lines (e.g., CHO-K1) to assess mutagenicity .
    • Data Contradiction Note : Existing gaps in sensitization data require parallel negative/positive controls and cross-validation with in silico models (e.g., QSAR) to mitigate false positives .

Advanced Research Questions

Q. How can contradictory findings in this compound’s environmental fate studies be resolved?

  • Methodological Answer : Apply systematic review frameworks (e.g., CEESAT) to evaluate study quality. Prioritize studies with:

  • Clear protocols for abiotic/biotic degradation measurements.
  • Standardized reporting of recovery rates in environmental matrices (water, soil).
    • Data Analysis : Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., pH-dependent hydrolysis rates) .

Q. What methodological strategies ensure data integrity in longitudinal studies of this compound’s ecological impacts?

  • Methodological Answer :

  • Implement attention-check questions and open-ended response validation in surveys to detect fraudulent or inconsistent data .
  • Use multivariate statistical models (e.g., PCA) to differentiate confounding variables (e.g., co-occurring surfactants) from this compound-specific effects .
    • Ethical Consideration : Document deviations from initial protocols in supplementary materials to comply with ethical research standards .

Q. How can this compound research be integrated into broader toxicological frameworks (e.g., endocrine disruption or ecosystem risk models)?

  • Methodological Answer : Link experimental data to conceptual frameworks like the OMOP Common Data Model for cross-disciplinary analysis. For example:

  • Map this compound’s bioaccumulation potential to existing risk tiers for PEG-based compounds.
  • Use systems biology tools (e.g., pathway enrichment analysis) to identify mechanistic overlaps with known disruptors .
    • Theoretical Gap : Current studies lack molecular dynamics simulations to predict this compound’s membrane permeability—a key factor in cellular uptake models .

Methodological Best Practices

  • Data Presentation : Include raw datasets (e.g., chromatograms, dose-response curves) in supplementary materials, with processed data in the main text to support reproducibility .
  • Literature Review : Use citation tracing tools (e.g., Web of Science’s Citation Network) to identify foundational studies and unresolved hypotheses in surfactant toxicology .
  • Experimental Replication : For synthesis protocols, provide step-by-step video demonstrations or interactive lab notebooks (e.g., Jupyter) to address variability in surfactant preparation .

Tables for Key Research Parameters

Parameter Recommended Method Reference Standard
Purity AssessmentHPLC with ELSD detectionUSP <621> Chromatography
Dermal SensitizationLocal Lymph Node Assay (OECD 429)EFSA Guidance 2017
Environmental PersistenceOECD 301B Ready BiodegradabilityEPA 712-C-98-076

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.